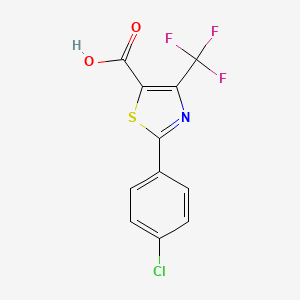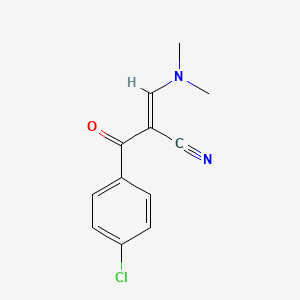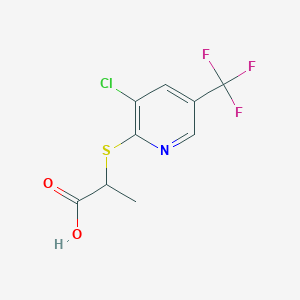![molecular formula C10H8ClF3O2S B3022199 Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate CAS No. 1119451-07-8](/img/structure/B3022199.png)
Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate
Übersicht
Beschreibung
Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate, also known as MCTPA or MCTA, is an organosulfur compound with a wide range of uses in the scientific and industrial fields. It is a colorless liquid with a boiling point of 117.2 °C and a melting point of -45 °C. MCTPA is primarily used as a reagent in organic synthesis and as a catalyst in polymerization reactions. It is also used in the production of pharmaceuticals and agrochemicals, as well as in the synthesis of polymers and surfactants.
Wissenschaftliche Forschungsanwendungen
Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, such as heterocyclic compounds, polymers, and surfactants. It is also used as a catalyst in polymerization reactions, as well as in the synthesis of pharmaceuticals and agrochemicals. Additionally, Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate is used in the synthesis of various pharmaceutical intermediates and in the production of polymeric materials.
Wirkmechanismus
Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate is an organosulfur compound that plays an important role in the synthesis of organic compounds. It acts as a nucleophile, attacking electrophiles such as alkenes and alkynes, and forming a new carbon-sulfur bond. The reaction is catalyzed by an acid, such as trifluoromethanesulfonic acid, and proceeds via a nucleophilic substitution reaction.
Biochemische Und Physiologische Effekte
Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate has been studied for its potential biochemical and physiological effects. Studies have shown that Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, it has been found to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
Vorteile Und Einschränkungen Für Laborexperimente
Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is readily available from chemical suppliers. In addition, it is stable at room temperature and has a wide range of uses in organic synthesis. However, it is not suitable for use in reactions involving strong acids or bases, as it can decompose under these conditions.
Zukünftige Richtungen
The potential applications of Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate in scientific research are vast and still largely unexplored. Future research could focus on its use in the synthesis of novel organic compounds and polymers, as well as its potential use in the production of pharmaceuticals and agrochemicals. Additionally, further research could be conducted to better understand the biochemical and physiological effects of Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate, and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
methyl 2-[2-chloro-4-(trifluoromethyl)phenyl]sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2S/c1-16-9(15)5-17-8-3-2-6(4-7(8)11)10(12,13)14/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFRLGRUPRZXAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C=C(C=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(2-Chloro-3-pyridinyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone](/img/structure/B3022129.png)
![(2-Chloro-3-pyridinyl)[3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B3022130.png)


![6-[(4-Chlorophenyl)sulfonyl]-3-pyridinylamine](/img/structure/B3022138.png)
